Cas no 16422-27-8 ((R)-Dimethyl 2-aminopentanedioate)
(R)-Dimethyl 2-aminopentanedioate Chemical and Physical Properties
Names and Identifiers
-
- (R)-Dimethyl 2-aminopentanedioate
- dimethyl (2R)-2-aminopentanedioate
- (R)-dimethyl-2-aminopentanedioate
- (S)-H-Glu(OMe)OMe
- AK130076
- AmbotzHAA6240
- CTK0E5938
- D-Glutamic acid, dimethyl ester
- dimethyl L-glutamate
- Glu(OMe)-OMe
- H-Glu(OMe)-OMe
- KB-03378
- L-(+)-glutamic acid dimethyl ester
- L-glutamic acid a,g-dimethyl ester
- L-glutamic acid dimethyl ester
- (R)-Dimethyl2-aminopentanedioate
- 16422-27-8
- dimethyl D-glutamate
- 1,5-DIMETHYL (2R)-2-AMINOPENTANEDIOATE
- AB7045
- AS-44812
- Q27287841
- Glutamic acid, dimethyl ester, D-
- UNII-R638SJX27P
- CS-0197766
- DTXSID70427129
- AKOS016013978
- DB-223445
- (R)-Glutamic acid dimethyl ester
- SCHEMBL1318285
- R638SJX27P
- EN300-172757
- D-Glutamic acid, 1,5-dimethyl ester
-
- MDL: MFCD15147183
- Inchi: 1S/C7H13NO4/c1-11-6(9)4-3-5(8)7(10)12-2/h5H,3-4,8H2,1-2H3/t5-/m1/s1
- InChI Key: YEJSPQZHMWGIGP-RXMQYKEDSA-N
- SMILES: O(C)C([C@@H](CCC(=O)OC)N)=O
Computed Properties
- Exact Mass: 175.08449
- Monoisotopic Mass: 175.08445790g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 6
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.6
- Topological Polar Surface Area: 78.6Ų
Experimental Properties
- PSA: 78.62
(R)-Dimethyl 2-aminopentanedioate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D462118-10mg |
(R)-Dimethyl 2-Aminopentanedioate |
16422-27-8 | 10mg |
$64.00 | 2023-05-18 | ||
| TRC | D462118-50mg |
(R)-Dimethyl 2-Aminopentanedioate |
16422-27-8 | 50mg |
$87.00 | 2023-05-18 | ||
| TRC | D462118-100mg |
(R)-Dimethyl 2-Aminopentanedioate |
16422-27-8 | 100mg |
$144.00 | 2023-05-18 | ||
| eNovation Chemicals LLC | D502864-1g |
(R)-DiMethyl 2-aMinopentanedioate |
16422-27-8 | 97% | 1g |
$476 | 2025-02-24 | |
| eNovation Chemicals LLC | D502864-1g |
(R)-DiMethyl 2-aMinopentanedioate |
16422-27-8 | 97% | 1g |
$476 | 2024-05-24 | |
| eNovation Chemicals LLC | D502864-5g |
(R)-DiMethyl 2-aMinopentanedioate |
16422-27-8 | 97% | 5g |
$260 | 2023-09-03 | |
| eNovation Chemicals LLC | D502864-10g |
(R)-DiMethyl 2-aMinopentanedioate |
16422-27-8 | 97% | 10g |
$380 | 2023-09-03 | |
| eNovation Chemicals LLC | D502864-25g |
(R)-DiMethyl 2-aMinopentanedioate |
16422-27-8 | 97% | 25g |
$670 | 2023-09-03 | |
| eNovation Chemicals LLC | D502864-50g |
(R)-DiMethyl 2-aMinopentanedioate |
16422-27-8 | 97% | 50g |
$1120 | 2023-09-03 | |
| Enamine | EN300-172757-0.05g |
1,5-dimethyl (2R)-2-aminopentanedioate |
16422-27-8 | 0.05g |
$25.0 | 2023-06-08 |
(R)-Dimethyl 2-aminopentanedioate Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on (R)-Dimethyl 2-aminopentanedioate
Comprehensive Overview of (R)-Dimethyl 2-aminopentanedioate (CAS No. 16422-27-8): Properties, Applications, and Innovations
(R)-Dimethyl 2-aminopentanedioate, with the CAS number 16422-27-8, is a specialized chiral compound widely recognized in pharmaceutical and biochemical research. This ester derivative of glutamic acid plays a pivotal role in asymmetric synthesis, particularly in the production of enantiomerically pure intermediates. Its molecular structure, featuring both an amine and ester functional group, makes it a versatile building block for peptide mimetics, drug candidates, and catalysts. Recent advancements in green chemistry have further highlighted its potential as a sustainable precursor in biodegradable polymers.
The growing demand for chiral compounds like (R)-Dimethyl 2-aminopentanedioate is driven by the pharmaceutical industry's focus on precision medicine and targeted therapies. Researchers frequently search for "CAS 16422-27-8 solubility" or "(R)-Dimethyl 2-aminopentanedioate synthesis" to optimize reaction conditions. Its high enantiomeric purity (>98%) ensures minimal side effects in API formulations, aligning with the FDA's emphasis on drug safety. Additionally, its role in neuroscience research—particularly in modulating glutamate receptors—has sparked interest in treating neurodegenerative disorders.
From an industrial perspective, 16422-27-8 is valued for its scalable production via enzymatic resolution or asymmetric hydrogenation. Companies leveraging flow chemistry technologies report improved yields and reduced waste, addressing ESG (Environmental, Social, and Governance) metrics. FAQs such as "Is (R)-Dimethyl 2-aminopentanedioate hygroscopic?" or "storage conditions for CAS 16422-27-8" reflect practical concerns in supply chain management. The compound's stability under nitrogen atmosphere and compatibility with PEG-based solvents further enhance its utility.
Innovations in cryopreservation and cell culture media have also utilized (R)-Dimethyl 2-aminopentanedioate as a osmoprotectant, leveraging its low cytotoxicity. With the rise of mRNA vaccine platforms, its derivatives are explored for lipid nanoparticle (LNP) stabilization. This aligns with trending searches like "amino acid esters in drug delivery" and "CAS 16422-27-8 price," indicating cross-disciplinary relevance. Regulatory databases such as REACH and USP-NF list it as compliant for GMP manufacturing.
In academia, 16422-27-8 is frequently cited in studies on enzyme kinetics and metabolic engineering. Its chemoenzymatic modification potential supports biocatalysis trends, reducing reliance on heavy metal catalysts. Analytical techniques like HPLC chiral separation and NMR spectroscopy are commonly employed to verify its purity, addressing queries like "how to analyze (R)-Dimethyl 2-aminopentanedioate." The compound's logP value (~0.5) also makes it a candidate for blood-brain barrier penetration studies.
Future prospects for (R)-Dimethyl 2-aminopentanedioate include applications in personalized nutrition (as a glutamine precursor) and cosmeceuticals, where its moisture-retention properties are investigated. As AI-driven drug discovery accelerates, this compound's QSAR data is increasingly curated in digital libraries. Sustainable sourcing via fermentation or plant-based extraction methods may further elevate its profile in circular economy initiatives.
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